![molecular formula C25H23N3O B2489322 N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide CAS No. 1164500-17-7](/img/structure/B2489322.png)
N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide
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Description
N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide represents a class of compounds known for their potential in various biological activities. While the specific compound's detailed studies are scarce, related benzimidazole derivatives have been synthesized and evaluated for their chemical and physical properties, showing promising results in various applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For example, Duran and Canbaz (2013) synthesized benzothiazole-2-yl acetamide derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, showcasing a method that might be adapted for the target compound (Duran & Canbaz, 2013).
Scientific Research Applications
Corrosion Inhibition
The compound has been explored for its potential in corrosion inhibition. A study by Rouifi et al. (2020) synthesized and characterized benzimidazole derivatives, including those similar to N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide, demonstrating their efficacy in inhibiting carbon steel corrosion in HCl solution. This research suggests potential industrial applications, particularly in protecting metals from corrosive environments (Rouifi et al., 2020).
Antitumor Activity
Benzimidazole derivatives have been evaluated for antitumor activity. For instance, Yurttaş et al. (2015) assessed the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives against various human tumor cell lines, indicating promising avenues for cancer treatment (Yurttaş et al., 2015).
Antibacterial Activity
Another significant application is in the field of antibacterial research. Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives and demonstrated potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).
Anthelmintic Agents
The compound's derivatives have been studied for their potential as anthelmintic agents. A study by Sawant and Kawade (2011) synthesized and evaluated 2-phenyl benzimidazole-1-acetamide derivatives for their effectiveness against earthworms, suggesting potential use in controlling parasitic worms (Sawant & Kawade, 2011).
Dye Intermediate Market
Drabina et al. (2009) investigated benzimidazole derivatives in the context of dye intermediates, highlighting the significance of these compounds in the textile industry and the need for precise synthesis and characterization (Drabina et al., 2009).
Anticonvulsant Activity
Compounds similar to N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide have been examined for their anticonvulsant properties. Tarikogullari et al. (2010) synthesized derivatives showing promising results in anticonvulsant activity tests (Tarikogullari et al., 2010).
Antioxidant Properties
Ayhan-Kılcıgil et al. (2012) synthesized benzimidazole derivatives and assessed their antioxidant properties, indicating potential in combating oxidative stress (Ayhan-Kılcıgil et al., 2012).
Antibacterial Agents
Shah et al. (2001) synthesized and evaluated the antibacterial activity of imidazoline derivatives, including those related to N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide, against various bacteria (Shah et al., 2001).
Anti-inflammatory Activity
Bhor and Pawar (2022) synthesized benzimidazole derivatives and tested them for anti-inflammatory activity, showing promising results compared to standard drugs (Bhor & Pawar, 2022).
Antimicrobial Nano‐Materials
Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of benzimidazole derivatives, demonstrating effectiveness against fungi and bacteria (Mokhtari & Pourabdollah, 2013).
Antioxidants for Base Oil
Basta et al. (2017) studied benzimidazole derivatives as antioxidants for base stock oil, highlighting their role in enhancing oil stability (Basta et al., 2017).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18-12-14-21(16-19(18)2)26-25(29)17-28-23-11-7-6-10-22(23)27-24(28)15-13-20-8-4-3-5-9-20/h3-16H,17H2,1-2H3,(H,26,29)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJADTBBWGZIDY-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide |
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